molecular formula C17H10ClFN4O B2517088 1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 872623-31-9

1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2517088
CAS RN: 872623-31-9
M. Wt: 340.74
InChI Key: POIWTASLUBZQKT-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine, also known as CFPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research.

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidine Scaffold

Pyrazolo[3,4-d]pyrimidine scaffold is a prominent heterocycle in drug discovery, known for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies highlight the potential of these derivatives in developing drug candidates for various diseases. This review outlines synthetic strategies for pyrazolo[3,4-d]pyrimidine derivatives and their significant biological properties, emphasizing the scope for further exploration in drug development (Cherukupalli et al., 2017).

Optoelectronic Applications of Pyrimidine Derivatives

Research on quinazoline and pyrimidine derivatives has shown their potential in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These derivatives have been identified as valuable for creating novel optoelectronic materials, with pyrimidine derivatives playing a crucial role in the development of organic light-emitting diodes (OLEDs), colorimetric pH sensors, and photosensitizers for dye-sensitized solar cells. The incorporation of pyrimidine fragments into π-extended conjugated systems is particularly noted for enhancing electroluminescent properties and enabling the fabrication of materials for white OLEDs and red phosphorescent OLEDs (Lipunova et al., 2018).

properties

IUPAC Name

1-(4-chlorophenyl)-4-(3-fluorophenoxy)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN4O/c18-11-4-6-13(7-5-11)23-16-15(9-22-23)17(21-10-20-16)24-14-3-1-2-12(19)8-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIWTASLUBZQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine

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